N2-[(2S)-bicyclo[2.2.1]heptan-2-yl]-5-(2-nitrobenzoyl)-1,3-thiazole-2,4-diamine
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Overview
Description
N2-[(2S)-bicyclo[221]heptan-2-yl]-5-(2-nitrobenzoyl)-1,3-thiazole-2,4-diamine is a complex organic compound featuring a bicyclo[221]heptane structure, a thiazole ring, and a nitrobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(2S)-bicyclo[2.2.1]heptan-2-yl]-5-(2-nitrobenzoyl)-1,3-thiazole-2,4-diamine typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. One common method involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the enantioselective formation of the bicyclo[2.2.1]heptane scaffold under mild conditions.
Subsequent steps involve the introduction of the thiazole ring and the nitrobenzoyl group. The thiazole ring can be synthesized through a cyclization reaction involving appropriate precursors, while the nitrobenzoyl group is typically introduced via a nitration reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and nitration steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N2-[(2S)-bicyclo[2.2.1]heptan-2-yl]-5-(2-nitrobenzoyl)-1,3-thiazole-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N2-[(2S)-bicyclo[22
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, particularly in the context of enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.
Mechanism of Action
The mechanism of action of N2-[(2S)-bicyclo[2.2.1]heptan-2-yl]-5-(2-nitrobenzoyl)-1,3-thiazole-2,4-diamine involves its interaction with specific molecular targets. The nitrobenzoyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules such as proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane derivatives: Compounds such as camphor and borneol share the bicyclo[2.2.1]heptane core but differ in their functional groups and overall structure.
Thiazole derivatives: Compounds like thiamine (vitamin B1) and benzothiazole share the thiazole ring but have different substituents.
Uniqueness
N2-[(2S)-bicyclo[2.2.1]heptan-2-yl]-5-(2-nitrobenzoyl)-1,3-thiazole-2,4-diamine is unique due to the combination of its bicyclo[2.2.1]heptane core, thiazole ring, and nitrobenzoyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C17H18N4O3S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[4-amino-2-[[(2S)-2-bicyclo[2.2.1]heptanyl]amino]-1,3-thiazol-5-yl]-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C17H18N4O3S/c18-16-15(14(22)11-3-1-2-4-13(11)21(23)24)25-17(20-16)19-12-8-9-5-6-10(12)7-9/h1-4,9-10,12H,5-8,18H2,(H,19,20)/t9?,10?,12-/m0/s1 |
InChI Key |
JRNXAQINDCOHGS-CBINBANVSA-N |
Isomeric SMILES |
C1CC2CC1C[C@@H]2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N |
Canonical SMILES |
C1CC2CC1CC2NC3=NC(=C(S3)C(=O)C4=CC=CC=C4[N+](=O)[O-])N |
Origin of Product |
United States |
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